

17(R)-Resolvin D3 precursor molecule

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Compound of Interest

Compound Name: 17(R)-Resolvin D3

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An In-depth Technical Guide to the **17(R)-Resolvin D3** Precursor Molecule

Introduction

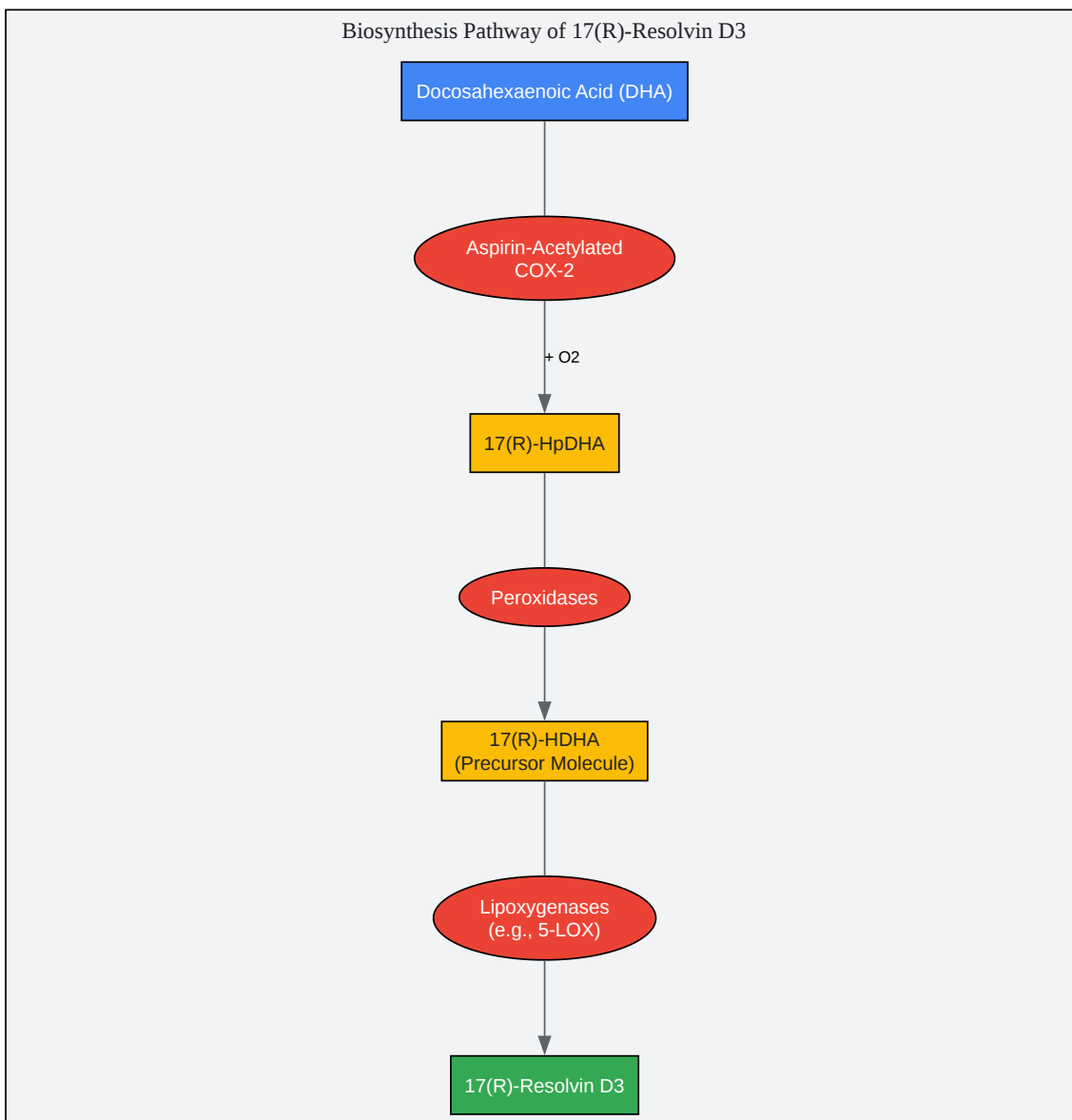
The resolution of inflammation is a highly orchestrated process, driven by a superfamily of specialized pro-resolving mediators (SPMs) that are biosynthesized from omega-3 polyunsaturated fatty acids.[1] Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), play a pivotal role in terminating the inflammatory response and promoting tissue repair.[2][3] This technical guide focuses on the precursor to the aspirin-triggered epimer of Resolvin D3 (RvD3), a potent immunoresolvent molecule.[4]

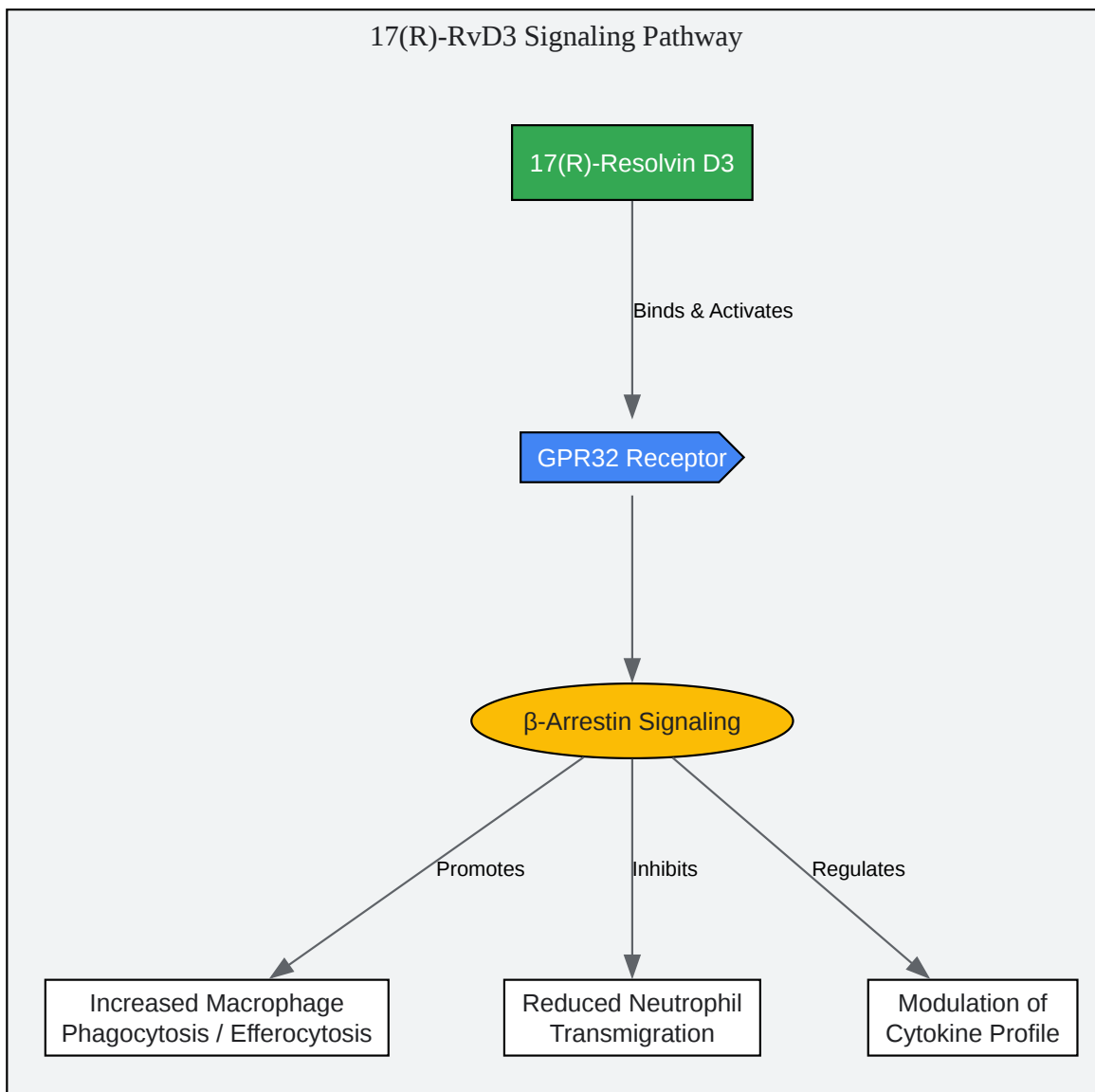
Specifically, it delves into the biosynthesis, chemical properties, and biological activities of 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA) and its more stable derivative, 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA). These molecules are generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin, which shifts its enzymatic activity.[5][6] Understanding the pathway and function of this precursor is critical for researchers and drug development professionals aiming to harness the therapeutic potential of pro-resolving pathways for a range of inflammatory diseases.[7][8]

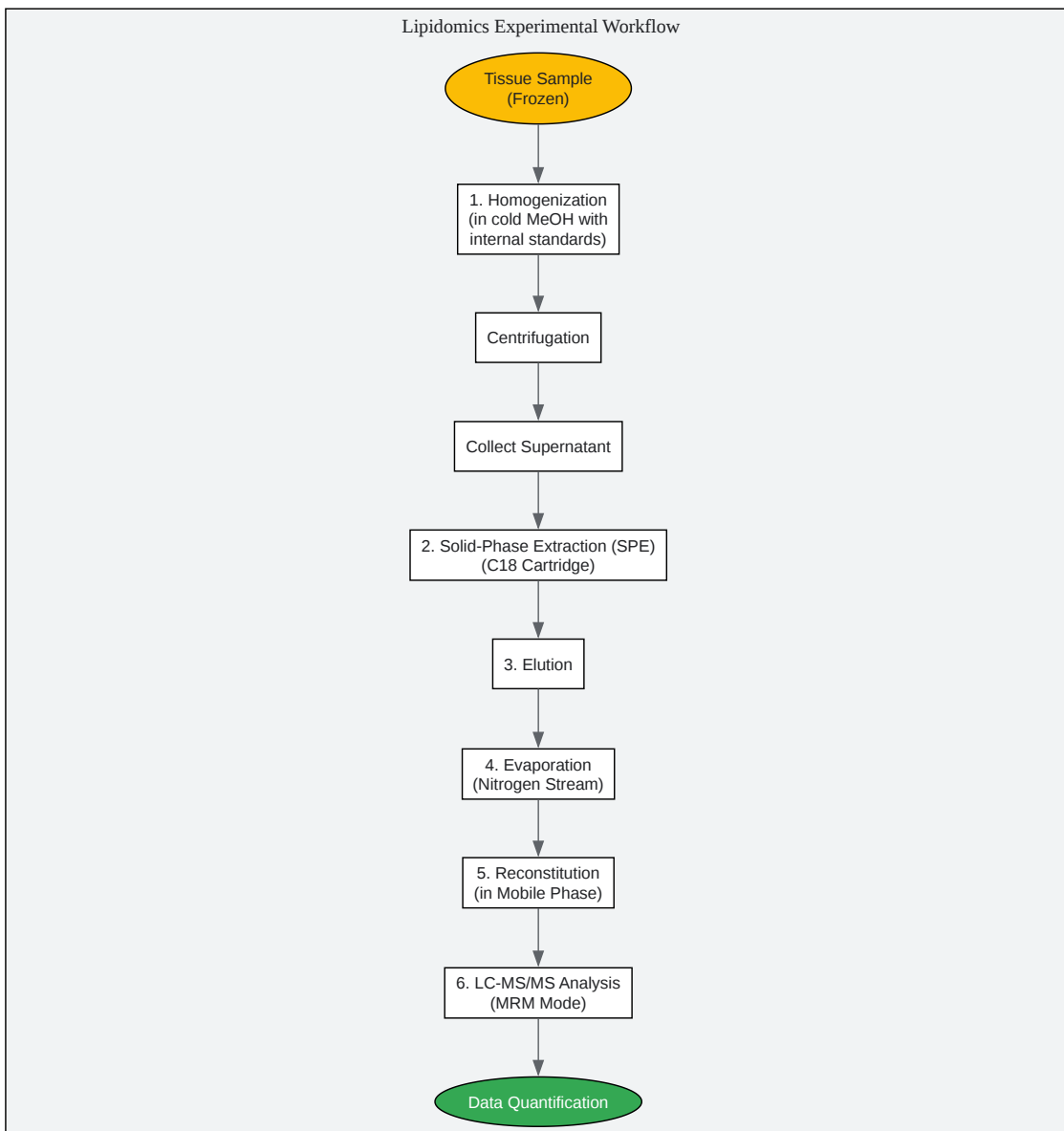
Biosynthesis of 17(R)-Resolvin D3 and its Precursor

The generation of 17(R)-epimers of D-series resolvins is initiated by the action of aspirin. Aspirin acetylates the COX-2 enzyme, altering its catalytic activity to convert DHA into 17(R)-HpDHA.[6][7] This hydroperoxy intermediate is then rapidly reduced by peroxidases to the more stable alcohol, 17(R)-HDHA.[5] 17(R)-HDHA serves as the key precursor which is subsequently metabolized by lipoxygenases (LOX), such as 5-LOX, to form the aspirin-

triggered **17(R)-Resolvin D3**.^[3] This biosynthetic pathway represents a key mechanism by which aspirin and omega-3 fatty acids exert their beneficial, pro-resolving actions.^[4]







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